

Application Notes and Protocols for the Extraction of Flexirubin from Chryseobacterium sp.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flexirubin*

Cat. No.: *B1238530*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flexirubin, a member of the aryl polyene class of pigments, is a characteristic yellowish-orange pigment produced by bacteria belonging to the genus Chryseobacterium. These pigments have garnered significant interest in the pharmaceutical and biotechnology sectors due to their potential biological activities, including antioxidant and antimicrobial properties.[\[1\]](#) [\[2\]](#)[\[3\]](#) This document provides a comprehensive overview of the protocols for the extraction of **flexirubin** from Chryseobacterium sp., tailored for researchers and professionals involved in natural product discovery and drug development.

Principle of Extraction

The extraction of **flexirubin** from Chryseobacterium biomass is primarily based on the principle of solid-liquid extraction. The pigment is located within the bacterial cells, and the process involves disrupting the cell wall to release the pigment into a suitable organic solvent. The choice of solvent and extraction method is critical for maximizing the yield and purity of the pigment. Acetone has been widely reported as an efficient solvent for **flexirubin** extraction.[\[1\]](#) [\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the cultivation of *Chryseobacterium* sp. and the subsequent extraction of **flexirubin** pigment.

Materials and Equipment

- Bacterial Strain: A pure culture of a **flexirubin**-producing *Chryseobacterium* species (e.g., *C. artocarpi*, *C. shigense*, *C. sp. kr6*).
- Culture Media: Nutrient Broth (NB) or a specialized medium optimized for pigment production. For example, a medium containing lactose (11.25 g/L), L-tryptophan (6 g/L), and KH₂PO₄ (650 ppm) has been shown to significantly enhance pigment yield.[7][8]
- Extraction Solvents: Acetone (analytical grade), Dimethyl sulfoxide (DMSO).
- Equipment:
 - Incubator shaker
 - Centrifuge and appropriate centrifuge tubes
 - Ultrasonicator
 - Rotary evaporator
 - Spectrophotometer (UV-Vis)
 - Freeze dryer (optional)
 - Glassware (flasks, beakers, graduated cylinders)
 - Micropipettes

Protocol 1: Standard Flexirubin Extraction

This protocol outlines the most common method for extracting **flexirubin** using acetone.

Step 1: Cultivation of *Chryseobacterium* sp.

- Inoculate a single colony of the Chryseobacterium strain into a flask containing sterile Nutrient Broth.
- Incubate the culture at 30°C with shaking at 200 rpm for 24-48 hours, or until maximum pigment production is observed (typically in the stationary phase).[\[1\]](#)

Step 2: Harvesting the Biomass

- Transfer the culture broth to centrifuge tubes.
- Harvest the bacterial cells by centrifugation at 8000 rpm for 10 minutes.
- Discard the supernatant and wash the cell pellet with sterile distilled water. Repeat the centrifugation and washing step twice to remove residual media components.

Step 3: Pigment Extraction

- Resuspend the cell pellet in a known volume of acetone.
- To enhance pigment release, disrupt the cells using ultrasonication. Sonicate the suspension in short bursts (e.g., 20-second pulses) on ice to prevent overheating.[\[9\]](#)
- After sonication, centrifuge the mixture at 8000 rpm for 10 minutes to separate the pigment-containing supernatant from the cell debris.[\[6\]](#)[\[9\]](#)
- Carefully collect the supernatant, which now contains the extracted **flexirubin** pigment.
- Repeat the extraction process with the remaining cell debris to maximize the yield.[\[1\]](#)

Step 4: Concentration and Drying

- Pool the supernatants from all extraction steps.
- Concentrate the pigment extract using a rotary evaporator at a temperature of 50°C.[\[6\]](#)[\[9\]](#)
- The concentrated pigment can be further dried to a powder using a freeze dryer or by air drying at 40°C for 3 days.[\[9\]](#)

Protocol 2: Alternative Solvent Extraction

For certain applications or if acetone is not suitable, other solvents can be employed.

- Dimethyl Sulfoxide (DMSO): **Flexirubin** is also soluble in DMSO.[6] The extraction procedure is similar to that of acetone, but note that DMSO has a higher boiling point, which may require different conditions for evaporation.
- Alkaline Solutions: **Flexirubin** is soluble in alkaline solutions such as sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃).[6][10] This property can be useful for specific purification strategies.

Data Presentation

The following tables summarize quantitative data from various studies on **flexirubin** extraction and production.

Table 1: **Flexirubin** Pigment Yield from Chryseobacterium sp.

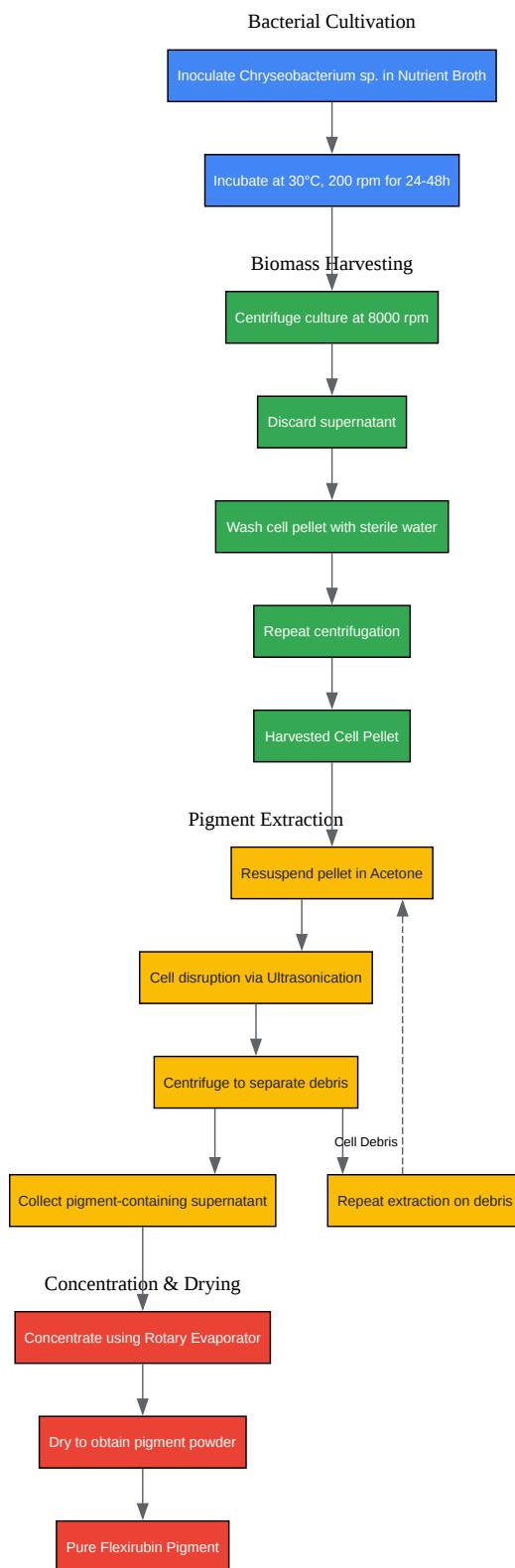

Chryseobacterium Species	Extraction Method	Pigment Yield	Reference
Chryseobacterium sp. kr6	Ultrasound with acetone	180 µg/g biomass	[1]
Chryseobacterium artocarpi CECT 8497	Acetone extraction	0.095 mg/L	[11][12]
Chryseobacterium artocarpi CECT 8497	Optimized medium, acetone extraction	521.64 mg/L	[7][8]

Table 2: Characterization of **Flexirubin** Pigment

Characterization Technique	Observation	Reference
UV-Visible Spectroscopy	Maximum absorbance (λ_{max}) around 450 nm in acetone.[2][5][6]	[2][5][6]
KOH Test	Positive bathochromic shift (color change) in the presence of 20% KOH.[2][5]	[2][5]
CIELAB Color System	Positive b^* values and Hue angle values around 80°, indicating yellow/orange region.[1]	[1]
Fourier-Transform Infrared (FTIR) Spectroscopy	Presence of principal functional groups of a flexirubin-like molecule.[2][5]	[2][5]

Visualizations

The following diagrams illustrate the experimental workflow for **flexirubin** extraction.

[Click to download full resolution via product page](#)

Caption: Workflow for **Flexirubin** Extraction from Chryseobacterium sp.

Applications in Drug Development

The extracted **flexirubin** pigment has demonstrated promising biological activities that are of interest to drug development professionals:

- Antioxidant Activity: **Flexirubin** has shown the ability to scavenge free radicals, as demonstrated by DPPH and ABTS assays.[1][2] This suggests its potential use as a natural antioxidant to combat oxidative stress-related conditions.
- Antimicrobial Activity: The pigment extract has exhibited antimicrobial activity against pathogenic bacteria such as *Staphylococcus aureus* and *Enterococcus faecalis*.[1] This opens avenues for its investigation as a potential new antimicrobial agent.

Further research is warranted to elucidate the precise mechanisms of action and to evaluate the *in vivo* efficacy and safety of **flexirubin** for therapeutic applications. The protocols provided herein offer a solid foundation for obtaining high-quality **flexirubin** for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Extraction and partial characterisation of antioxidant pigment produced by *Chryseobacterium* sp. kr6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. newman.lycoming.edu [newman.lycoming.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of culture conditions for flexirubin production by *Chryseobacterium artocarpi* CECT 8497 using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]

- 9. Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solubility Study of Flexirubin Pigment Isolated from Chryseobacterium artocarpi CECT 8497 in Bio-Based Solvents | Journal of Materials in Life Sciences [jomalisc.utm.my]
- To cite this document: BenchChem. [Application Notes and Protocols for the Extraction of Flexirubin from Chryseobacterium sp.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1238530#flexirubin-pigment-extraction-protocol-from-chryseobacterium-sp>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com